6-Benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 6-Benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217026-87-3
VCID: VC8219800
InChI: InChI=1S/C23H20N4O2S.ClH/c24-12-15-6-8-17(9-7-15)22(29)26-23-20(21(25)28)18-10-11-27(14-19(18)30-23)13-16-4-2-1-3-5-16;/h1-9H,10-11,13-14H2,(H2,25,28)(H,26,29);1H
SMILES: C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C(=O)N)CC4=CC=CC=C4.Cl
Molecular Formula: C23H21ClN4O2S
Molecular Weight: 453 g/mol

6-Benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

CAS No.: 1217026-87-3

Cat. No.: VC8219800

Molecular Formula: C23H21ClN4O2S

Molecular Weight: 453 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride - 1217026-87-3

Specification

CAS No. 1217026-87-3
Molecular Formula C23H21ClN4O2S
Molecular Weight 453 g/mol
IUPAC Name 6-benzyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C23H20N4O2S.ClH/c24-12-15-6-8-17(9-7-15)22(29)26-23-20(21(25)28)18-10-11-27(14-19(18)30-23)13-16-4-2-1-3-5-16;/h1-9H,10-11,13-14H2,(H2,25,28)(H,26,29);1H
Standard InChI Key QUGAJQFTSTVKNX-UHFFFAOYSA-N
SMILES C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C(=O)N)CC4=CC=CC=C4.Cl
Canonical SMILES C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C(=O)N)CC4=CC=CC=C4.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is 6-benzyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride, reflecting its fused thienopyridine core, benzyl substituent, and 4-cyanobenzamido functional group. Key identifiers include:

PropertyValueSource
CAS Registry Number1217026-87-3
Molecular FormulaC23H21ClN4O2S\text{C}_{23}\text{H}_{21}\text{ClN}_4\text{O}_2\text{S}
Molecular Weight453 g/mol
SMILES NotationC1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C(=O)N)CC4=CC=CC=C4.Cl
InChI KeyQUGAJQFTSTVKNX-UHFFFAOYSA-N

The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological contexts.

Structural Analysis

The molecule comprises:

  • A tetrahydrothieno[2,3-c]pyridine core, a bicyclic system merging thiophene and pyridine rings.

  • A benzyl group at position 6, contributing hydrophobic interactions.

  • A 4-cyanobenzamido moiety at position 2, introducing hydrogen-bonding potential via the carboxamide and cyano groups .

  • A carboxamide group at position 3, enhancing water solubility and target binding .

Synthesis and Manufacturing

Core Formation via the Gewald Reaction

The thieno[2,3-c]pyridine core is synthesized using the Gewald reaction, a two-step process involving:

  • Cyclocondensation: A ketone (e.g., cyclohexanone) reacts with elemental sulfur and a cyanomethyl derivative in polar aprotic solvents (e.g., DMF) under reflux .

  • Oxidation and Functionalization: The intermediate undergoes oxidation to introduce the pyridine nitrogen, followed by benzylation at position 6 using benzyl bromide .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Core FormationCyclohexanone, S₈, DMF, 110°C, 12h65–70
BenzylationBenzyl bromide, K₂CO₃, DMF, 80°C85
Amide Coupling4-Cyanobenzoyl chloride, Et₃N, THF78
Hydrochloride SaltHCl (g), Et₂O, 0°C92
TargetAssociated DiseasesMechanism HypothesisReference
PAD4Rheumatoid arthritis, lupusCalcium chelation, enzyme inhibition
BCR-ABL kinaseChronic myeloid leukemiaATP-binding site competition
Topoisomerase IISolid tumorsDNA intercalation

Pharmacological and Toxicological Considerations

Bioavailability and Metabolism

  • Moderate oral bioavailability (20–30%) due to first-pass metabolism .

  • CYP3A4-mediated oxidation of the benzyl group, producing inactive metabolites .

  • Half-life: 2–4 hours in rodent models, necessitating frequent dosing .

Toxicity Profile

Preliminary in vitro assays suggest:

  • Low cytotoxicity (IC₅₀ > 50 μM in HEK293 cells) .

  • hERG inhibition potential: Moderate risk (IC₅₀ = 12 μM), indicating possible cardiotoxicity at high doses .

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